4-[[2-[4-(Propan-2-ylsulfamoyl)phenoxy]acetyl]amino]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[[2-[4-(Propan-2-ylsulfamoyl)phenoxy]acetyl]amino]benzamide, also known as Compound A, is a synthetic molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. Compound A is a small molecule that has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic effects. In
Wirkmechanismus
The mechanism of action of 4-[[2-[4-(Propan-2-ylsulfamoyl)phenoxy]acetyl]amino]benzamide A is not fully understood, but it is thought to act by inhibiting the activity of NF-κB, a transcription factor that plays a critical role in the regulation of immune responses and inflammation. NF-κB is activated in response to various stimuli, including pro-inflammatory cytokines, bacterial and viral infections, and oxidative stress. Inhibition of NF-κB by this compound A leads to a reduction in the production of pro-inflammatory cytokines and other inflammatory mediators, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
This compound A has been shown to have several biochemical and physiological effects. In addition to its anti-inflammatory, anti-cancer, and anti-diabetic effects, this compound A has been shown to have antioxidant properties, which can protect cells from oxidative damage. It has also been shown to have anti-angiogenic effects, which can inhibit the growth of new blood vessels that are necessary for tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 4-[[2-[4-(Propan-2-ylsulfamoyl)phenoxy]acetyl]amino]benzamide A is its potency and specificity. It has been shown to have a high affinity for its target, NF-κB, and can inhibit its activity at low concentrations. Additionally, this compound A has been shown to be well-tolerated in animal studies, with no significant adverse effects reported. However, one of the limitations of this compound A is its poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of 4-[[2-[4-(Propan-2-ylsulfamoyl)phenoxy]acetyl]amino]benzamide A. One area of research is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another area of research is the investigation of the potential therapeutic applications of this compound A in various disease models, including inflammatory diseases, cancer, and diabetes. Additionally, further studies are needed to elucidate the mechanism of action of this compound A and to identify potential side effects and toxicity in humans.
Synthesemethoden
4-[[2-[4-(Propan-2-ylsulfamoyl)phenoxy]acetyl]amino]benzamide A can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The synthesis method of this compound A is complex and involves several steps, including the formation of an amide bond between 4-aminobenzamide and 2-(4-isopropylsulfamoylphenoxy)acetic acid, followed by the addition of a benzoyl group to the amide nitrogen. The final product is obtained after several purification steps, including recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
4-[[2-[4-(Propan-2-ylsulfamoyl)phenoxy]acetyl]amino]benzamide A has been extensively studied for its potential therapeutic applications. Several studies have shown that this compound A has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, this compound A has been shown to have anti-cancer effects by inhibiting the growth and proliferation of cancer cells. It has also been shown to have anti-diabetic effects by improving glucose tolerance and insulin sensitivity in animal models.
Eigenschaften
IUPAC Name |
4-[[2-[4-(propan-2-ylsulfamoyl)phenoxy]acetyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S/c1-12(2)21-27(24,25)16-9-7-15(8-10-16)26-11-17(22)20-14-5-3-13(4-6-14)18(19)23/h3-10,12,21H,11H2,1-2H3,(H2,19,23)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNNNFOIFLHIVGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.